molecular formula C17H20Cl2N4O B4038257 N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea

N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea

Cat. No.: B4038257
M. Wt: 367.3 g/mol
InChI Key: ICPMBLNXLGKHIK-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C17H20Cl2N4O and its molecular weight is 367.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.1014167 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

A study by El-Sawy et al. (2013) on the synthesis of various N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which react with urea among other compounds, reveals significant antimicrobial activity against Salmonella typhimurium. Furthermore, these compounds were tested for in vitro cytotoxicity against human liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116) cell lines, showing high activity compared to the reference drug doxorubicin El-Sawy et al., 2013.

Plant Biology

In the realm of plant biology, urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) exhibit cytokinin-like activity, significantly influencing cell division and differentiation in in vitro plant morphogenesis studies. These findings underline the potential of new urea derivatives in enhancing adventitious root formation, pointing towards their application in agricultural biotechnology Ricci & Bertoletti, 2009.

Synthetic Methodology

Brahmachari and Banerjee (2014) developed a highly efficient, eco-friendly synthesis method for diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as an organo-catalyst. This method showcases the versatility of urea in facilitating multicomponent reactions, highlighting its utility in creating pharmaceutically relevant compounds Brahmachari & Banerjee, 2014.

Properties

IUPAC Name

1-cyclohexyl-3-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O/c18-15-7-4-8-16(19)14(15)11-23-10-13(9-20-23)22-17(24)21-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPMBLNXLGKHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.